N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydrothiophene ring with a dioxido group, an isobutyl group, and a methoxyphenoxy acetamide moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The dioxido group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or peracids under controlled conditions. The isobutyl group is then attached via alkylation reactions, and the methoxyphenoxy acetamide moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenoxy acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation states of the dioxido group, while reduction can lead to the formation of alcohols or amines
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The dioxido group and methoxyphenoxy acetamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-propoxybenzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13(2)10-18(14-8-9-24(20,21)12-14)17(19)11-23-16-6-4-15(22-3)5-7-16/h4-7,13-14H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOZGGGDXARESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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